molecular formula C9H19O5P B14502196 Methyl 3-(diethoxyphosphoryl)butanoate CAS No. 63201-72-9

Methyl 3-(diethoxyphosphoryl)butanoate

Cat. No.: B14502196
CAS No.: 63201-72-9
M. Wt: 238.22 g/mol
InChI Key: JCZIZOCGOQNCPH-UHFFFAOYSA-N
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Description

Methyl 3-(diethoxyphosphoryl)butanoate is an organophosphorus compound characterized by a phosphoryl group (P=O) linked to a butanoate ester backbone. Its structure includes a diethoxyphosphoryl moiety at the β-position of the methyl butanoate chain. Organophosphorus compounds of this class are often used as ligands, flame retardants, or precursors to nerve agents, depending on their substituents .

Properties

CAS No.

63201-72-9

Molecular Formula

C9H19O5P

Molecular Weight

238.22 g/mol

IUPAC Name

methyl 3-diethoxyphosphorylbutanoate

InChI

InChI=1S/C9H19O5P/c1-5-13-15(11,14-6-2)8(3)7-9(10)12-4/h8H,5-7H2,1-4H3

InChI Key

JCZIZOCGOQNCPH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)CC(=O)OC)OCC

Origin of Product

United States

Preparation Methods

Radical Addition to α,β-Unsaturated Esters

Radical-mediated phosphorylation offers a regioselective route to C–P bond formation. In this approach, diethyl phosphite (HP(O)(OEt)₂) adds across the double bond of methyl acrylate or methyl 3-butenoate under radical initiation. Tert-butyl peroxypivalate (1–2 mol%) is employed as a catalyst, generating phosphoranyl radicals that undergo anti-Markovnikov addition.

Procedure :
A mixture of methyl acrylate (1.0 equiv), diethyl phosphite (1.1 equiv), and tert-butyl peroxypivalate (1.5 mol%) in toluene is heated at 80°C for 6 hours. The product is isolated via aqueous workup and distillation, achieving 65–75% yield. For methyl 3-butenoate, the phosphoryl group installs at the β-position, directly yielding the target compound.

Advantages :

  • Regioselectivity : Anti-Markovnikov addition ensures precise placement of the phosphoryl group.
  • Scalability : Continuous-flow systems (e.g., microchannel reactors) enhance efficiency, as demonstrated in analogous syntheses.

Limitations :

  • Radical Quenching : Oxygen sensitivity necessitates strict inert conditions.
  • Color Impurities : Prolonged reactions may produce colored byproducts, requiring additional purification.

Horner-Wadsworth-Emmons Olefination Followed by Hydrogenation

The Horner-Wadsworth-Emmons (HWE) reaction constructs α,β-unsaturated phosphonates, which are subsequently hydrogenated to saturated derivatives. Starting from diethyl 2-oxopropylphosphonate and methyl acrylate, the HWE reaction forms methyl 3-(diethoxyphosphoryl)but-2-enoate, which is hydrogenated using Pd/C or Raney Ni.

Synthetic Pathway :

  • HWE Reaction : Diethyl 2-oxopropylphosphonate reacts with methyl acrylate in the presence of NaH (2.0 equiv) in THF at 0°C. The α,β-unsaturated intermediate is isolated in 80–90% yield.
  • Hydrogenation : The enoate is hydrogenated under H₂ (1 atm) with 10% Pd/C (5 wt%) in ethanol, yielding saturated Methyl 3-(diethoxyphosphoryl)butanoate quantitatively.

Key Considerations :

  • Stereochemistry : The HWE reaction produces predominantly (E)-alkenes, but hydrogenation erases stereochemical concerns.
  • Catalyst Selection : Pd/C offers higher activity compared to heterogeneous nickel catalysts.

Nucleophilic Substitution of 3-Halo Butanoates

Methyl 3-chloro- or 3-bromo-butanoate undergoes nucleophilic substitution with potassium diethyl phosphate (KOP(O)(OEt)₂) in polar aprotic solvents. This method mirrors thiophenol substitutions observed in alkyl 3-oxo-4-(phenylthio)butanoate syntheses.

Optimized Conditions :
Methyl 3-bromobutanoate (1.0 equiv) and KOP(O)(OEt)₂ (1.5 equiv) are stirred in DMF at 60°C for 12 hours. After quenching with water, the product is extracted into ethyl acetate and purified via silica gel chromatography (60–70% yield).

Drawbacks :

  • Competing Elimination : Elevated temperatures may promote dehydrohalogenation, forming undesired alkenes.
  • Phosphate Availability : Potassium diethyl phosphate requires prior synthesis from diethyl chlorophosphate and KOH.

Continuous-Flow Azeotropic Evaporation Systems

Adapting methodologies from glufosinate intermediate synthesis, continuous evaporation-reflux systems enhance reaction efficiency. This compound is synthesized by reacting methyl acrylate with diethyl phosphite in a reactor-water separator setup, enabling azeotropic removal of water and byproducts.

Apparatus and Workflow :

  • Reactor : Charged with diethyl phosphite and n-butanol (azeotroping agent).
  • Water Separator : Receives vapors, condenses, and returns organic phases.
  • Feedstock Introduction : Methyl acrylate and tert-butyl peroxypivalate (catalyst) are dripped into the separator.

Conditions :

  • Temperature: 110–120°C (reactor), 85–95°C (separator).
  • Catalyst: 0.5–1.5 wt% tert-butyl peroxypivalate.
  • Yield: 90–95% at steady-state operation.

Benefits :

  • Reduced Catalyst Loading : Continuous removal of water shifts equilibrium, minimizing catalyst requirements.
  • Scalability : Sustained production without batch-wise downtime.

Comparative Analysis of Methodologies

Method Yield (%) Key Advantages Limitations
Michaelis-Arbuzov 70–85 Simplicity, well-established Substrate synthesis complexity
Radical Addition 65–75 Regioselective, continuous-flow compatible Sensitivity to oxygen, color impurities
HWE-Hydrogenation 80–90 High intermediate yields Multi-step process
Nucleophilic Substitution 60–70 Direct substitution Competing elimination, phosphate synthesis
Continuous-Flow 90–95 High efficiency, minimal catalyst Equipment-intensive setup

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Methyl 3-(diethoxyphosphoryl)butanoate involves nucleophilic acyl substitution reactions. In these reactions, the ester bond is cleaved, and new bonds are formed with nucleophiles . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

The following analysis compares Methyl 3-(diethoxyphosphoryl)butanoate with structurally related organophosphorus esters, focusing on molecular features, physicochemical properties, and reactivity.

Structural and Molecular Comparisons

Table 1: Key Structural and Regulatory Data for Selected Organophosphorus Compounds
Compound Name CAS RN Molecular Formula IUPAC Name Key Substituents HS Code Schedule
Butyl methylphosphonate 1832-55-9 C₅H₁₃O₃P Butyl methylphosphonate Butyl ester, methylphosphonate 2931.49 2B04
Octyl methylphosphonate 1832-58-2 C₉H₂₁O₃P Octyl methylphosphonate Octyl ester, methylphosphonate 2931.49 2B04
Diethyl methylphosphonite 15715-41-0 C₅H₁₃O₂P Diethyl methylphosphonite Diethyl ester, methylphosphonite 2931.49 2B04
Pinacolyl methylphosphonate 616-52-4 C₇H₁₇O₃P Pinacolyl methylphosphonate Branched alkyl ester (3,3-dimethylbut-2-yl) 2931.49 2B04
Butyl methylphosphinate 6172-80-1 C₅H₁₃O₂P Butyl methylphosphinate Butyl ester, methylphosphinate 2931.49 2B04

Key Observations :

Substituent Effects: Alkyl Chain Length: Longer alkyl chains (e.g., octyl in octyl methylphosphonate) increase lipophilicity, enhancing solubility in nonpolar solvents . In contrast, this compound’s diethoxy group may balance polarity for intermediate solubility. Branched vs. Oxidation State: Phosphonates (P=O) are more oxidized and stable than phosphonites (P–O–R) or phosphinates (P–H), affecting hydrolysis rates and thermal stability .

Physicochemical Properties

While direct data for this compound are unavailable, trends from analogs suggest:

  • Boiling Point/Melting Point: Esters with bulkier substituents (e.g., pinacolyl) likely exhibit higher melting points due to crystalline packing. Diethoxy groups may lower melting points compared to mono-alkyl esters.
  • Hydrolysis Stability : Diethyl methylphosphonite (C₅H₁₃O₂P) is more prone to hydrolysis than phosphonates due to its lower oxidation state, whereas phosphonates like butyl methylphosphonate are more stable .

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